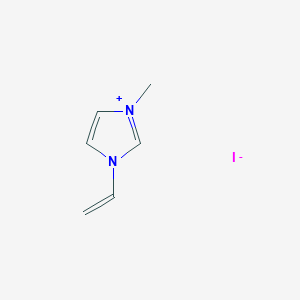![molecular formula C18H14BrN B12103130 [1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl- CAS No. 101606-18-2](/img/structure/B12103130.png)
[1,1'-Biphenyl]-4-amine, 4'-bromo-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl-: is an organic compound that belongs to the biphenyl family It consists of two benzene rings connected by a single bond, with an amine group at the 4-position of one ring and a bromine atom at the 4’-position of the other ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- typically involves several steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, Ullmann reaction, or Stille coupling. These reactions involve the use of palladium or copper catalysts to form the carbon-carbon bond between two benzene rings.
Introduction of Bromine Atom: The bromine atom can be introduced through electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) as the brominating agent.
Amination: The amine group can be introduced through nucleophilic substitution reactions, where an appropriate amine source reacts with a halogenated biphenyl derivative.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the bromine or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used for nucleophilic substitution, while electrophilic substitution can be achieved using halogens or sulfonyl chlorides.
Major Products:
Oxidation: Nitro derivatives or quinones.
Reduction: Dehalogenated biphenyls or amines.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It serves as a building block for the synthesis of polymers and liquid crystals.
Biology and Medicine:
Drug Development: The compound’s structural features make it a potential candidate for drug design, particularly in developing anti-cancer and anti-inflammatory agents.
Biological Probes: It can be used as a fluorescent probe for studying biological processes.
Industry:
Electronics: The compound is used in the fabrication of organic light-emitting diodes (OLEDs) and other electronic devices.
Agriculture: It can be used in the synthesis of agrochemicals for pest control.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- depends on its application:
Catalysis: As a ligand, it coordinates with metal centers, altering their electronic properties and facilitating catalytic cycles.
Drug Action: In medicinal applications, the compound interacts with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
類似化合物との比較
- [1,1’-Biphenyl]-4-amine, 4’-chloro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-fluoro-N-phenyl-
- [1,1’-Biphenyl]-4-amine, 4’-iodo-N-phenyl-
Comparison:
- Uniqueness: The presence of the bromine atom in [1,1’-Biphenyl]-4-amine, 4’-bromo-N-phenyl- imparts unique reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s behavior in chemical reactions and its interactions with biological targets.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine but less reactive than iodine, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
101606-18-2 |
|---|---|
分子式 |
C18H14BrN |
分子量 |
324.2 g/mol |
IUPAC名 |
4-(4-bromophenyl)-N-phenylaniline |
InChI |
InChI=1S/C18H14BrN/c19-16-10-6-14(7-11-16)15-8-12-18(13-9-15)20-17-4-2-1-3-5-17/h1-13,20H |
InChIキー |
GBLRXOBYRATKQN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Rel-(3ar,4s,6s,7s,7as)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]p](/img/structure/B12103050.png)








![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12103103.png)
![(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B12103111.png)


